REACTION_SMILES
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[CH2:18]1[O:19][CH2:20][CH2:21][O:22][CH2:23]1.[CH3:16][OH:17].[CH:1]([O:2][CH3:3])([O:4][CH3:5])[O:6][CH3:7].[NH2:8][C:9](=[C:10]([C:11]#[N:12])[NH2:13])[C:14]#[N:15]>>[CH:1]([O:2][CH3:3])=[N:8][C:9](=[C:10]([C:11]#[N:12])[NH2:13])[C:14]#[N:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(OC)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CC(N)=C(N)C#N
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Name
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Type
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product
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Smiles
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COC=NC(C#N)=C(N)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |